Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate
CAS No.: 866153-20-0
Cat. No.: VC5091798
Molecular Formula: C21H20Cl2FNO4S
Molecular Weight: 472.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866153-20-0 |
|---|---|
| Molecular Formula | C21H20Cl2FNO4S |
| Molecular Weight | 472.35 |
| IUPAC Name | diethyl 2-[(3,4-dichlorophenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate |
| Standard InChI | InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3 |
| Standard InChI Key | LSVKCKSZJHDQJP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC |
Introduction
Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate is a complex organic compound with the molecular formula C21H20Cl2FNO4S and a molecular weight of approximately 472.36 g/mol . This compound features a malonate core structure, which is a derivative of malonic acid, and incorporates various functional groups including a sulfanyl group and a fluorinated aniline moiety. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate typically involves multi-step synthetic pathways. A common method includes the reaction of appropriate starting materials to form the malonate core, followed by the incorporation of the sulfanyl and aniline moieties. The presence of the malonate ester allows for various transformations, such as nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Several compounds share structural similarities with Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl malonate | Basic malonate structure without additional substituents | |
| Ethyl 2-(3,4-dichlorophenyl)thioacetate | Contains thioester instead of malonate | |
| Diethyl 2-(4-chloroanilino)methylene malonate | Lacks fluorine substitution but retains similar core structure |
This compound stands out due to its combination of a fluorinated aniline moiety and a dichlorobenzyl sulfanyl group, which may enhance its biological activity compared to simpler analogs.
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